

Application Notes: MCC950 Sodium In Vivo Administration Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MCC950 sodium

Cat. No.: B606777

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Audience: Researchers, scientists, and drug development professionals.

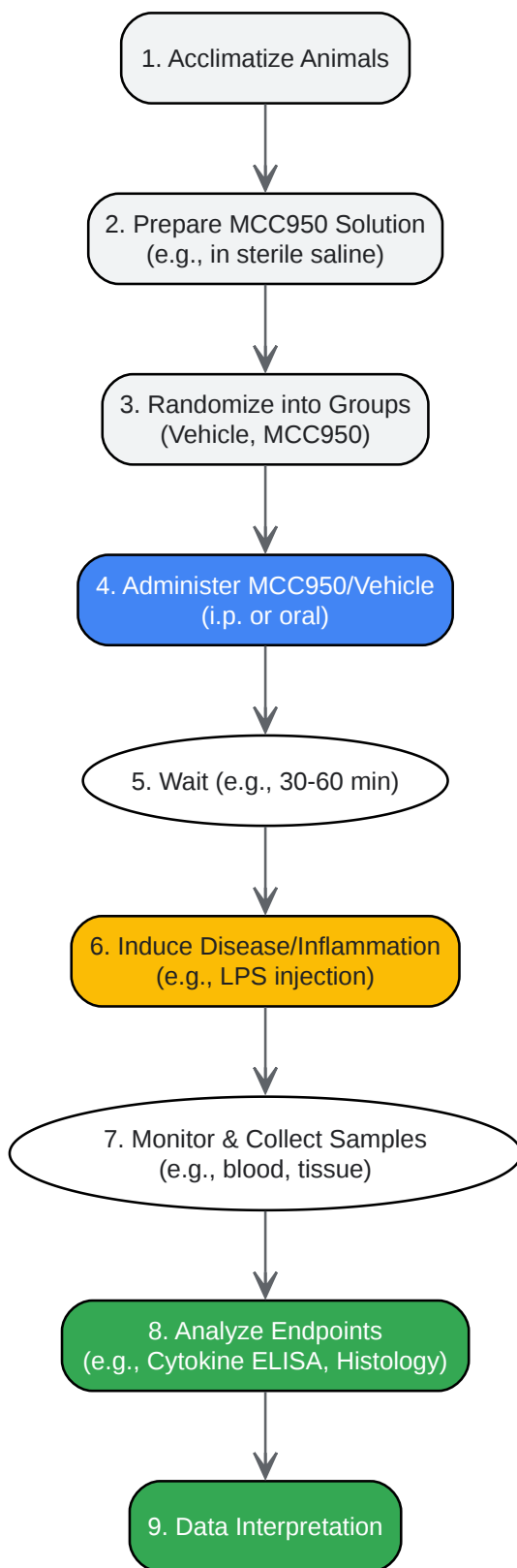
Introduction

MCC950 is a potent and highly selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1 β (IL-1 β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[4][5] MCC950 specifically blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations, making it an invaluable tool for studying the role of the NLRP3 inflammasome in disease pathogenesis and a potential therapeutic agent.[1][4] The sodium salt of MCC950 is highly soluble in aqueous solutions, facilitating its use in various in vivo experimental models.[1][4]

Mechanism of Action

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. It interacts with the Walker B motif within the NLRP3 NACHT domain, which is essential for its ATPase activity.[3][5] This interaction locks NLRP3 in an inactive conformation, preventing ATP hydrolysis, which is a crucial step for the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[3][6] By preventing the formation of the active inflammasome complex, MCC950 blocks the activation of caspase-1, thereby inhibiting the processing and release of IL-1 β and IL-18.[6][7] Importantly,

MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1. [\[1\]](#)[\[4\]](#)[\[6\]](#)



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